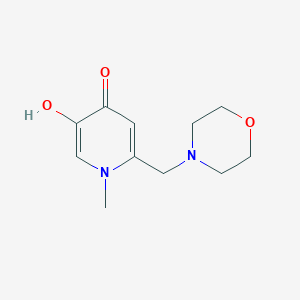

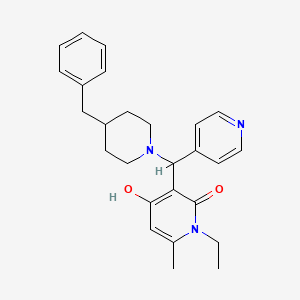

Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H25FN4O4S and its molecular weight is 484.55. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetics Enhancement

The piperazine moiety is known to positively modulate the pharmacokinetic properties of drug substances . This compound could be used to enhance the bioavailability and distribution of pharmaceuticals within the body, potentially leading to more effective drug formulations.

Antimicrobial Activity

Compounds with a piperazine ring have been associated with antibacterial, antifungal, and antiviral activities . This particular compound could be synthesized and tested for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents.

Neurodegenerative Disease Treatment

Piperazine derivatives are being explored as potential treatments for Parkinson’s and Alzheimer’s diseases . Research into this compound could focus on its neuroprotective properties and its ability to modulate neurotransmitter systems implicated in these diseases.

Anticancer Research

The structural complexity of this compound suggests potential for anticancer activity. It could be synthesized and evaluated for cytotoxicity against tumor cell lines, aiding in the discovery of novel antitumor agents.

Psychoactive Substance Analysis

Piperazine rings are also found in psychoactive substances used for recreational purposes . Studying this compound could provide insights into the pharmacological effects and potential risks associated with the use of such substances.

Antibiotic Drug Development

Given the structural similarity to known antibiotic drugs like Ciprofloxacin and Ofloxacin, which contain piperazine rings, this compound could be investigated for its antibiotic properties . This research could lead to the development of new antibiotic formulations.

Anti-inflammatory and Anticoagulant Applications

The compound’s piperazine component is often found in drugs with anti-inflammatory and anticoagulant effects . Research could explore its use in treating inflammatory conditions and disorders requiring anticoagulation therapy.

Antipsychotic and Antidepressant Effects

Piperazine derivatives are commonly used in antipsychotic and antidepressant medications . Investigating this compound’s effects on mood disorders could contribute to the development of new psychiatric medications.

作用機序

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways that rely on these processes.

Pharmacokinetics

It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The result of the compound’s action is the inhibition of ENTs, which leads to a decrease in nucleotide synthesis and regulation of adenosine function . This can have various molecular and cellular effects depending on the specific biochemical pathways that are affected.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-(2-fluorophenyl)piperazine with ethyl 2-(chloromethyl)-3-oxobutanoate to form the intermediate, which is then reacted with 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid to yield the final product.", "Starting Materials": [ "2-amino-4-(2-fluorophenyl)piperazine", "ethyl 2-(chloromethyl)-3-oxobutanoate", "2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "methyl iodide", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: To a solution of 2-amino-4-(2-fluorophenyl)piperazine in dichloromethane, add ethyl 2-(chloromethyl)-3-oxobutanoate and triethylamine. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain the intermediate product.", "Step 3: To a solution of the intermediate product in diethyl ether, add 2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid and triethylamine. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in a mixture of dichloromethane and water. Add sodium bicarbonate and stir the reaction mixture for 30 minutes.", "Step 6: Separate the organic layer and wash it with water. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product.", "Step 7: React the final product with methyl iodide in the presence of triethylamine to obtain the methyl ester of the final product." ] } | |

CAS番号 |

946330-25-2 |

分子式 |

C24H25FN4O4S |

分子量 |

484.55 |

IUPAC名 |

methyl 3-[4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H25FN4O4S/c1-33-23(32)16-8-9-17-19(15-16)26-24(34)29(22(17)31)10-4-7-21(30)28-13-11-27(12-14-28)20-6-3-2-5-18(20)25/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3,(H,26,34) |

InChIキー |

FFIOTSHXXIPCCD-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{4-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2910630.png)

![[(2R,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]methylurea](/img/structure/B2910639.png)

![1-ethyl-5-{[isopropyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2910640.png)

![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2910643.png)